molecular formula C14H11N3O B1516789 2-(1H-Benzimidazol-1-ylcarbonyl)aniline CAS No. 915924-55-9

2-(1H-Benzimidazol-1-ylcarbonyl)aniline

Cat. No. B1516789
CAS RN: 915924-55-9
M. Wt: 237.26 g/mol
InChI Key: BPVGCUBQNYLDNA-UHFFFAOYSA-N
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Description

“2-(1H-Benzimidazol-1-ylcarbonyl)aniline” is a chemical compound with the CAS Number: 915924-55-9. It has a molecular weight of 237.26 and its IUPAC name is 2-(1H-Benzimidazol-1-ylcarbonyl)aniline .


Molecular Structure Analysis

The InChI code for “2-(1H-Benzimidazol-1-ylcarbonyl)aniline” is 1S/C14H11N3O/c15-11-6-2-1-5-10(11)14(18)17-9-16-12-7-3-4-8-13(12)17/h1-9H,15H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Discovery

2-(1H-Benzimidazol-1-ylcarbonyl)aniline: is a compound that can be utilized in the design and synthesis of new pharmaceuticals. Its benzimidazole core is a crucial pharmacophore in many drugs due to its resemblance to nucleotides, allowing it to interact with biopolymers. This compound could serve as a precursor for creating novel inhibitors against various targets like kinases, proteases, or receptors within the body .

Material Science: Advanced Functional Materials

In material science, 2-(1H-Benzimidazol-1-ylcarbonyl)aniline may be explored for the development of organic semiconductors. Its aromatic structure and potential for hydrogen bonding can contribute to charge transport mechanisms, making it a candidate for use in electronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Industrial Chemistry: Catalysts and Additives

This compound’s benzimidazole moiety can act as a ligand in coordination chemistry, forming complexes with metals. These complexes can be applied as catalysts in various industrial processes, such as the synthesis of polymers or fine chemicals. Additionally, its potential antioxidative properties could make it a valuable additive in the stabilization of materials .

Environmental Science: Pollutant Remediation

The reactivity of 2-(1H-Benzimidazol-1-ylcarbonyl)aniline towards various pollutants could be harnessed in environmental applications. It might be used to synthesize compounds that can degrade or capture contaminants, aiding in water treatment and soil remediation efforts .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, derivatives of this compound could be synthesized to function as stationary phases in chromatography. Their unique interaction with analytes could improve the separation of complex mixtures, enhancing the detection and quantification of substances in various samples .

Biochemistry: Enzyme Inhibition Studies

The benzimidazole ring system is known to interact with biological macromolecules. Therefore, 2-(1H-Benzimidazol-1-ylcarbonyl)aniline could be used to study enzyme inhibition, providing insights into enzyme mechanisms and aiding in the development of new biochemical tools .

Pharmacology: Pharmacokinetic Modulation

Compounds containing the benzimidazole structure, like 2-(1H-Benzimidazol-1-ylcarbonyl)aniline , can be investigated for their ability to modulate pharmacokinetic properties of drugs. They could potentially be used to enhance drug absorption, distribution, metabolism, and excretion (ADME) profiles .

Organic Chemistry: Synthesis of Heterocyclic Compounds

Lastly, in organic chemistry research, 2-(1H-Benzimidazol-1-ylcarbonyl)aniline is a valuable building block for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for the construction of complex molecules that can have various applications in medicinal chemistry and other fields .

Safety and Hazards

The safety data sheet (SDS) for “2-(1H-Benzimidazol-1-ylcarbonyl)aniline” can provide detailed information about its safety and hazards .

Mechanism of Action

properties

IUPAC Name

(2-aminophenyl)-(benzimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-11-6-2-1-5-10(11)14(18)17-9-16-12-7-3-4-8-13(12)17/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVGCUBQNYLDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651064
Record name (2-Aminophenyl)(1H-benzimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzimidazol-1-ylcarbonyl)aniline

CAS RN

915924-55-9
Record name (2-Aminophenyl)(1H-benzimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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